Fmoc-3,5-dibromo-L-tyrosine Fmoc-3,5-dibromo-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 201484-26-6
VCID: VC21543256
InChI: InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Molecular Formula: C24H19Br2NO5
Molecular Weight: 561.2 g/mol

Fmoc-3,5-dibromo-L-tyrosine

CAS No.: 201484-26-6

Cat. No.: VC21543256

Molecular Formula: C24H19Br2NO5

Molecular Weight: 561.2 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3,5-dibromo-L-tyrosine - 201484-26-6

CAS No. 201484-26-6
Molecular Formula C24H19Br2NO5
Molecular Weight 561.2 g/mol
IUPAC Name (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Standard InChI Key DGAVNNURVZYVLW-NRFANRHFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O

Chemical Identity and Structure

Fmoc-3,5-dibromo-L-tyrosine, also known as Fmoc-3,5-dibromo-Tyr-OH, is a derivative of the amino acid tyrosine, characterized by the presence of two bromine atoms at the 3 and 5 positions of the aromatic ring. The "Fmoc" (9-fluorenylmethoxycarbonyl) group serves as a protecting group used in peptide synthesis to prevent unwanted reactions during the coupling process . This strategic protection is essential for controlled peptide assembly in laboratory settings.

The compound has a molecular formula of C24H19Br2NO5 and a molecular weight of 561.226 g/mol . Its structural features include:

  • Two bromine atoms positioned at the 3 and 5 positions of the tyrosine's aromatic ring

  • An Fmoc protecting group attached to the amino group

  • A preserved carboxylic acid group characteristic of amino acids

  • The hydroxyl group on the aromatic ring remaining unprotected

This specific arrangement of functional groups and substituents provides Fmoc-3,5-dibromo-L-tyrosine with unique chemical and biological properties that distinguish it from unmodified tyrosine and other amino acid derivatives.

Physical and Chemical Properties

Fmoc-3,5-dibromo-L-tyrosine exhibits distinctive physical and chemical characteristics that influence its behavior in various chemical reactions and biological systems. The compound is primarily soluble in organic solvents, which facilitates its use in peptide synthesis and other laboratory applications . It demonstrates stability under standard laboratory conditions, making it suitable for a range of experimental procedures.

Solubility Profile

The solubility of Fmoc-3,5-dibromo-L-tyrosine varies across different solvents:

SolventRelative Solubility
Dimethylformamide (DMF)High
Dimethyl sulfoxide (DMSO)High
Dichloromethane (DCM)Moderate
Tetrahydrofuran (THF)Moderate
MethanolLow to moderate
WaterVery low

Reactivity Characteristics

The presence of bromine atoms significantly enhances the compound's reactivity compared to unmodified tyrosine . The electron-withdrawing nature of bromine affects the electronic distribution within the aromatic ring, influencing:

  • The acidity of the phenolic hydroxyl group

  • The nucleophilicity of the aromatic ring

  • The potential for halogen bonding interactions in biological systems

These altered electronic properties contribute to the unique behavior of Fmoc-3,5-dibromo-L-tyrosine in chemical reactions and its interaction with biological macromolecules.

Synthesis and Preparation Methods

The synthesis of Fmoc-3,5-dibromo-L-tyrosine generally follows a multi-step process that involves the bromination of L-tyrosine followed by Fmoc protection of the amino group.

Standard Synthetic Route

The typical synthesis involves:

  • Bromination of L-tyrosine: L-tyrosine is treated with a brominating agent (such as molecular bromine or N-bromosuccinimide) in suitable solvent conditions to introduce bromine atoms at the 3 and 5 positions of the aromatic ring.

  • Fmoc protection: The resulting 3,5-dibromo-L-tyrosine is then protected at the amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Supplier ReferenceQuantityPrice (€)
01-40089521g90.00
01-40089525g288.00
IN-DA002DFU250mg66.00
IN-DA002DFU1g127.00
IN-DA002DFU5g215.00
IN-DA002DFU10g341.00

These pricing variations reflect differences in purity, packaging, and supplier-specific manufacturing processes .

Biological Significance

Fmoc-3,5-dibromo-L-tyrosine holds considerable biological significance, particularly in relation to protein oxidation and inflammatory processes.

Occurrence in Biological Systems

3,5-Dibromotyrosine (the deprotected form) is a major product of protein oxidation by eosinophil peroxidase utilizing bromide ions present in plasma . This process represents an important biological mechanism in:

  • Inflammatory responses

  • Immune system functioning

  • Oxidative stress conditions

The presence of 3,5-dibromotyrosine residues in proteins can serve as biomarkers for specific inflammatory conditions and oxidative damage.

Structural Impact on Proteins

When incorporated into peptides and proteins, 3,5-dibromotyrosine residues can influence:

  • Protein folding dynamics

  • Tertiary structure stability

  • Protein-protein interactions

  • Recognition by enzymes and receptors

These structural and functional modifications are significant for understanding both normal physiological processes and pathological conditions involving brominated proteins.

Applications in Scientific Research

Fmoc-3,5-dibromo-L-tyrosine has found extensive applications across multiple scientific disciplines, particularly in peptide synthesis and biochemical research.

Peptide Synthesis

The compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it enables the incorporation of brominated tyrosine residues into custom-designed peptides . This application is valuable for:

  • Creating modified peptides with altered biological properties

  • Synthesizing peptide-based enzyme inhibitors

  • Developing peptide probes for biochemical studies

  • Engineering peptides with enhanced stability or specificity

The Fmoc protection strategy allows for the controlled incorporation of this modified amino acid into growing peptide chains during the sequential assembly process.

Proteomics and Structural Biology

In proteomics research, Fmoc-3,5-dibromo-L-tyrosine and its incorporated form in peptides serve important functions:

  • Studying post-translational modifications involving bromination

  • Investigating protein oxidation mechanisms

  • Analyzing structure-function relationships in modified proteins

  • Exploring halogen bonding interactions in protein structures

These applications contribute to our understanding of protein biochemistry and the functional consequences of amino acid modifications.

Therapeutic Research Applications

The unique properties of peptides containing 3,5-dibromotyrosine residues have led to investigations into their potential therapeutic applications:

  • Development of antimicrobial peptides with enhanced activity

  • Creation of peptide-based drugs with improved stability

  • Design of selective enzyme inhibitors

  • Engineering of peptides with specific receptor binding properties

These research directions highlight the potential medicinal value of peptides containing this modified amino acid.

Comparative Analysis with Related Compounds

Understanding Fmoc-3,5-dibromo-L-tyrosine in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with Tyrosine Derivatives

The following table presents a comparative analysis of Fmoc-3,5-dibromo-L-tyrosine with related tyrosine derivatives:

CompoundStructure FeaturesMolecular Weight (g/mol)Key PropertiesPrimary Applications
L-TyrosineUnmodified amino acid181.19Natural amino acid, precursor to neurotransmittersProtein synthesis, metabolic studies
Fmoc-L-tyrosineFmoc-protected, no halogenation403.43Standard protected amino acidConventional peptide synthesis
3-Bromo-L-tyrosineSingle bromination, no protection260.09Intermediate reactivityBiomarker studies, precursor synthesis
Fmoc-3,5-dibromo-L-tyrosineDual bromination, Fmoc-protected561.23Enhanced reactivity, specific biological propertiesSpecialized peptide synthesis, protein modification studies
Fmoc-3,5-diiodo-L-tyrosineDual iodination, Fmoc-protected655.22Different halogen bonding propertiesSpecialized applications, radiological studies

This comparison demonstrates how the specific modifications in Fmoc-3,5-dibromo-L-tyrosine contribute to its distinct chemical and biological profile, positioning it uniquely among tyrosine derivatives for specialized applications.

Structure-Activity Relationships

The presence of bromine atoms at the 3 and 5 positions of the tyrosine ring significantly alters the compound's electronic properties compared to unmodified tyrosine. These structural differences influence:

  • The acidity of the phenolic hydroxyl group

  • The reactivity of the aromatic ring toward electrophilic substitution

  • The compound's interaction with biological receptors and enzymes

  • The potential for halogen bonding in biological systems

Understanding these structure-activity relationships is crucial for rational design of peptides containing this modified amino acid for specific research or therapeutic purposes.

Recent Research Findings

Recent scientific investigations involving Fmoc-3,5-dibromo-L-tyrosine have expanded our understanding of its applications and biological significance.

Antimicrobial Peptide Development

Research has demonstrated that peptides incorporating 3,5-dibromotyrosine residues often exhibit enhanced antimicrobial properties compared to their non-brominated counterparts. This enhancement is attributed to:

  • Increased interaction with bacterial membranes through halogen bonding

  • Altered peptide conformation leading to improved target recognition

  • Enhanced stability against proteolytic degradation

  • Modified charge distribution affecting membrane penetration

These findings suggest potential applications in developing novel antimicrobial agents to address the growing challenge of antibiotic resistance.

Enzyme Inhibition Studies

Investigations have shown that peptides containing 3,5-dibromotyrosine can effectively inhibit specific enzymes involved in various metabolic and disease pathways. The mechanistic basis for this inhibition includes:

  • Enhanced binding affinity through halogen bonding interactions

  • Altered recognition by target enzymes

  • Modified stability in the enzyme active site

  • Unique conformational properties affecting enzyme-inhibitor complexes

These studies highlight the potential of 3,5-dibromotyrosine-containing peptides as therapeutic enzyme inhibitors for various medical conditions.

Oxidative Stress Biomarkers

Research has established 3,5-dibromotyrosine as an important biomarker for specific inflammatory conditions and oxidative stress. Studies have found:

  • Elevated levels of 3,5-dibromotyrosine in tissues affected by eosinophilic inflammation

  • Correlation between 3,5-dibromotyrosine levels and disease severity in certain conditions

  • Potential diagnostic applications for monitoring inflammatory diseases

  • Mechanistic insights into the role of eosinophil peroxidase in tissue damage

These findings contribute to our understanding of inflammatory processes and offer potential diagnostic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

561.2186 g/mol